3-[(1,3-Benzoxazol-2-yl)amino]-1-phenylpropan-1-ol
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Overview
Description
3-[(1,3-Benzoxazol-2-yl)amino]-1-phenylpropan-1-ol is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in synthetic organic chemistry due to its broad substrate scope and functionalization potential. This compound is of significant interest in medicinal, pharmaceutical, and industrial fields due to its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Preparation Methods
The synthesis of 3-[(1,3-Benzoxazol-2-yl)amino]-1-phenylpropan-1-ol typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, an FeCl3-catalyzed aerobic oxidation reaction can be employed for the synthesis of benzoxazole derivatives . Industrial production methods often involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and efficiency .
Chemical Reactions Analysis
3-[(1,3-Benzoxazol-2-yl)amino]-1-phenylpropan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include FeCl3 for oxidation and hydrazine hydrate for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of 2-aminophenol with FeCl3 can yield 1-benzoxazolyl-o-carboranes .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various benzoxazole derivatives. In biology and medicine, it has been studied for its antimicrobial, antifungal, and anticancer activities . It has shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger . Additionally, it has been evaluated for its anticancer activity against human colorectal carcinoma cell lines .
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzoxazol-2-yl)amino]-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and proteins involved in microbial and cancer cell growth . The presence of electron-withdrawing groups in the compound can enhance its antimicrobial activity by improving its interaction with bacterial cell membranes .
Comparison with Similar Compounds
3-[(1,3-Benzoxazol-2-yl)amino]-1-phenylpropan-1-ol can be compared with other similar compounds such as 2-(1H-benzimidazol-2-yl) phenol and 2-(1,3-benzothiazol-2-yl) phenol . These compounds also exhibit significant biological activities and are used in various scientific research applications. the unique structural features of this compound, such as the presence of the benzoxazole moiety, contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-ylamino)-1-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-14(12-6-2-1-3-7-12)10-11-17-16-18-13-8-4-5-9-15(13)20-16/h1-9,14,19H,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOUXBFDUAHDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2=NC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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